
1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzoimidazole ring attached to a 4-chloro-3-nitrophenyl group through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoimidazole Ring: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves coupling the benzoimidazole ring with the 4-chloro-3-nitrophenyl group through a methanone linkage, often using a Friedel-Crafts acylation reaction with appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Hydroxyl Derivatives: Oxidation reactions can introduce hydroxyl groups.
Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole can be compared with other similar compounds, such as:
Benzoimidazol-1-yl-(4-chloro-phenyl)-methanone: Lacks the nitro group, resulting in different reactivity and applications.
Benzoimidazol-1-yl-(4-nitro-phenyl)-methanone:
Benzoimidazol-1-yl-(3-nitro-phenyl)-methanone: Positional isomer with different reactivity and biological activity.
The uniqueness of this compound lies in the combination of the chloro and nitro groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H8ClN3O3 |
|---|---|
Poids moléculaire |
301.68g/mol |
Nom IUPAC |
benzimidazol-1-yl-(4-chloro-3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H8ClN3O3/c15-10-6-5-9(7-13(10)18(20)21)14(19)17-8-16-11-3-1-2-4-12(11)17/h1-8H |
Clé InChI |
WIHYVEXSAJPIBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


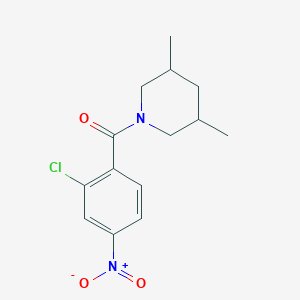

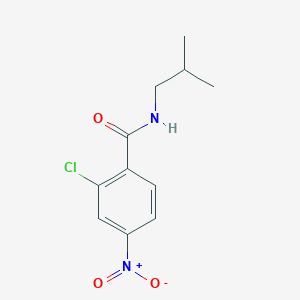
![Propyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B404867.png)
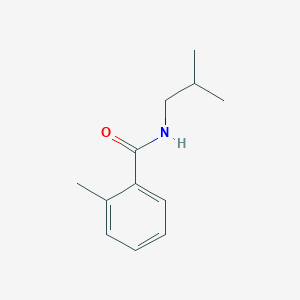

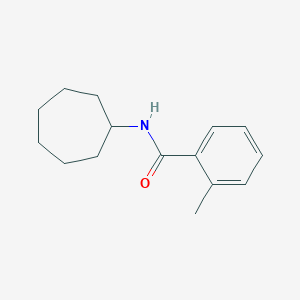
![N-[4-(butan-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B404874.png)

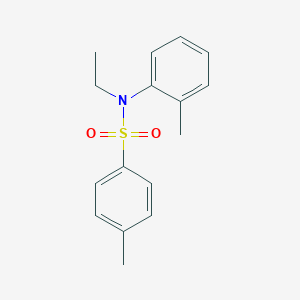

![Dimethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B404882.png)
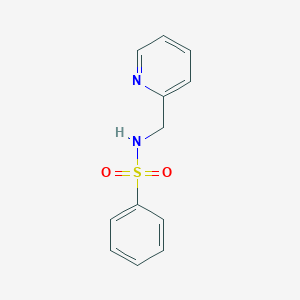
![N-[3-(diethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B404885.png)
